Zirconium di(acetate) oxide

描述

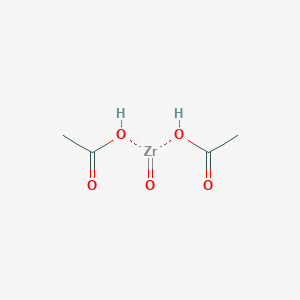

Zirconium di(acetate) oxide is a chemical compound that combines zirconium, a transition metal, with acetate and oxide groups. This compound is known for its unique properties, including high thermal stability and catalytic activity. It is used in various industrial and scientific applications due to its ability to facilitate chemical reactions and its structural stability.

准备方法

Synthetic Routes and Reaction Conditions: Zirconium di(acetate) oxide can be synthesized through several methods. One common approach involves the reaction of zirconium salts, such as zirconium chloride, with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of acetic acid. The resulting gel is then dried and calcined to obtain the final product. This process allows for the production of high-purity this compound with controlled particle size and morphology .

化学反应分析

Types of Reactions: Zirconium di(acetate) oxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.

Reduction: It can also participate in reduction reactions, such as the reduction of nitro compounds to amines.

Substitution: The compound can undergo substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and oxygen, with reactions typically conducted at elevated temperatures.

Reduction: Reducing agents like sodium borohydride or hydrogen gas are used under controlled conditions.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

Oxidation: Aldehydes, ketones

Reduction: Amines

Substitution: Various zirconium-ligand complexes

科学研究应用

Applications in Catalysis

Zirconium compounds, including zirconium di(acetate) oxide, are utilized as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates and enhance reaction rates.

- Catalytic Activity : this compound is employed in catalytic processes such as:

- Petrochemical Cracking : It acts as a catalyst in the cracking of hydrocarbons, improving yield and efficiency.

- Automotive Catalysts : Used in catalytic converters to reduce harmful emissions from vehicles.

| Application Area | Description | Key Benefits |

|---|---|---|

| Petrochemical Cracking | Enhances hydrocarbon breakdown | Increased yield |

| Automotive Catalysts | Reduces emissions from combustion engines | Environmental compliance |

Biomedical Applications

In the biomedical field, this compound has shown promise due to its biocompatibility and mechanical properties.

- Tissue Engineering : Zirconium-based materials are used in scaffolds for tissue engineering due to their strength and compatibility with biological tissues.

- Drug Delivery Systems : The compound can be functionalized for targeted drug delivery applications.

Case Study: Tissue Engineering Scaffolds

A study demonstrated that scaffolds made from this compound exhibited excellent cell adhesion and proliferation rates when tested with osteoblasts. This suggests potential use in bone regeneration therapies.

Applications in Materials Science

This compound contributes significantly to the development of advanced materials:

- Ceramics : The compound is used as a precursor for producing high-performance ceramics with enhanced thermal stability and mechanical strength.

- Optical Materials : It is utilized to improve the refractive index of optical glasses, contributing to better performance in lenses and other optical devices.

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Ceramics | High-performance structural components | Thermal stability, mechanical strength |

| Optical Materials | Lenses and coatings | Refractive index |

Environmental Applications

Zirconium compounds are also explored for their potential in environmental applications:

- Water Treatment : this compound can be used in water purification processes due to its ability to adsorb contaminants effectively.

Case Study: Water Purification

Research indicates that zirconium-based adsorbents can significantly remove heavy metals from wastewater, demonstrating their effectiveness in environmental remediation efforts.

作用机制

The mechanism by which zirconium di(acetate) oxide exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to accept electron pairs from other molecules, facilitating various chemical reactions. In catalytic applications, it often interacts with substrates to lower the activation energy of reactions, thereby increasing reaction rates. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve coordination with electron-rich species .

相似化合物的比较

Zirconium oxide (ZrO₂): Known for its high thermal stability and use in ceramics.

Zirconium chloride (ZrCl₄): Used as a catalyst and in the synthesis of other zirconium compounds.

Zirconium nitrate (Zr(NO₃)₄): Employed in various chemical syntheses and as a precursor for other zirconium compounds.

Uniqueness: Zirconium di(acetate) oxide is unique due to its combination of acetate and oxide groups, which confer distinct catalytic properties and solubility characteristics. This makes it particularly useful in applications requiring both stability and reactivity .

生物活性

Zirconium di(acetate) oxide, a compound of zirconium, has garnered attention in various fields due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in biomedicine.

1. Antimicrobial Properties

Recent studies have demonstrated that zirconium compounds exhibit significant antimicrobial activities. For instance, functionalized zirconia nanoparticles (GA-ZrO2), which include this compound, showed enhanced antimicrobial effects against various bacterial strains. The growth inhibition rates were notably higher for functionalized zirconia compared to non-functionalized forms:

| Bacterial Strain | Inhibition Rate (GA-ZrO2) | Inhibition Rate (ZrO2) |

|---|---|---|

| R. dentoicariosa | 58% ± 4.9% | - |

| S. mutans | 52% ± 2.9% | 35.2% ± 7.9% |

The functionalization process increased the negative charge on the surface of GA-ZrO2, enhancing its interaction with positively charged sites on bacterial cell walls, thereby improving its antimicrobial efficacy .

2. Cytotoxic Effects

The cytotoxicity of zirconium oxide nanoparticles (ZrO2-NPs), which share similar properties with this compound, has been studied extensively. A study involving diabetic rabbit tooth gum cells revealed that ZrO2-NPs increased reactive oxygen species (ROS) levels and induced mitochondrial membrane potential collapse, leading to cell damage:

| Parameter | Effect of ZrO2-NPs |

|---|---|

| ROS Levels | Increased |

| Lipid Peroxidation (MDA) | Increased |

| Mitochondrial Membrane Potential (MMP) | Collapse |

| Glutathione Count (GSH/GSSG) | Decreased |

These findings indicate that while zirconium compounds can have beneficial applications, they also pose risks of cytotoxicity under certain conditions .

3. In Vivo Studies and Biocompatibility

In vivo studies have assessed the biocompatibility of zirconium-based materials. For example, the introduction of bioactive glasses modified with zirconium oxide into subcutaneous tissue in rats demonstrated positive tissue responses, including neo-formed vessels and enhanced cellular proliferation:

| Composition | Observed Effects |

|---|---|

| ZrO2-BAG | Increased mechanical properties; apatite layer formation; enhanced ALP activity |

The bioactivity was confirmed through various assays that indicated a significant improvement in cellular interactions and tissue integration compared to traditional bioactive glasses without zirconium .

4. Case Studies and Applications

Case Study 1: Antimicrobial Efficacy in Dental Applications

A study focused on the use of GA-ZrO2 in dental materials highlighted its potential to inhibit biofilm formation from cariogenic bacteria, suggesting applications in dental restoratives and coatings .

Case Study 2: Cytotoxicity in Medical Applications

Research involving diabetic rabbits indicated that while ZrO2-NPs can be effective in certain therapeutic contexts, careful consideration of their cytotoxic effects is necessary when designing medical implants or drug delivery systems .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial applications and as a component in biocompatible materials. However, its cytotoxic potential necessitates further investigation to optimize its use in medical and dental applications safely. Future research should focus on elucidating the mechanisms underlying these biological effects and exploring the safe therapeutic thresholds for clinical use.

属性

IUPAC Name |

acetic acid;oxozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDZZAIXBVKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O=[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894023 | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5153-24-2 | |

| Record name | Zirconyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium di(acetate) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。